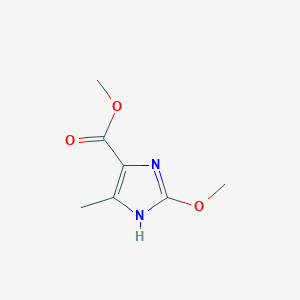
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, also known as MMIMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIMC belongs to the class of imidazole derivatives and has a molecular formula of C8H11NO3.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been used as a precursor for the synthesis of other imidazole derivatives with potential pharmacological activities. In material science, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a building block for the synthesis of porous metal-organic frameworks (MOFs) with high surface area and gas storage capacity. In catalysis, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.
Mecanismo De Acción
The mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the biosynthesis of prostaglandins. In vivo studies have shown that Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has anti-inflammatory and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its high yield synthesis method, which makes it a cost-effective and efficient compound for lab experiments. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is also a stable compound, making it easy to handle and store. However, one of the limitations of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential side effects.
Direcciones Futuras
There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate. One area of interest is the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities. Another area of interest is the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate and its potential applications in other fields, such as catalysis and material science.
Conclusion:
In conclusion, Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent in medicinal chemistry. It has also been used as a building block for the synthesis of porous MOFs in material science and as a ligand for the synthesis of metal complexes in catalysis. Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of apoptotic pathways in cancer cells. While Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate has several advantages for lab experiments, such as its high yield synthesis method and stability, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate, including the development of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate derivatives with improved pharmacological activities and the synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate-based MOFs with enhanced gas storage capacity.
Métodos De Síntesis
The synthesis of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate involves the reaction between 2-methoxy-5-methyl-1H-imidazole-4-carboxylic acid and methanol in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for several hours, followed by purification and isolation of the product. The yield of Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate obtained through this method is high, making it a cost-effective and efficient synthesis method.
Propiedades
Número CAS |
151196-60-0 |
|---|---|
Nombre del producto |
Methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
methyl 2-methoxy-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(6(10)11-2)9-7(8-4)12-3/h1-3H3,(H,8,9) |
Clave InChI |
OYGYLOPZEBNYAW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)OC)C(=O)OC |
SMILES canónico |
CC1=C(N=C(N1)OC)C(=O)OC |
Sinónimos |
1H-Imidazole-4-carboxylicacid,2-methoxy-5-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6]-Gingerol](/img/structure/B133885.png)
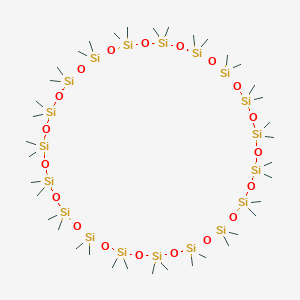
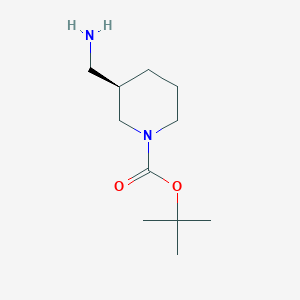

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
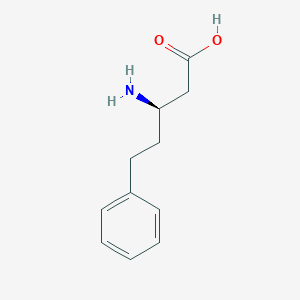
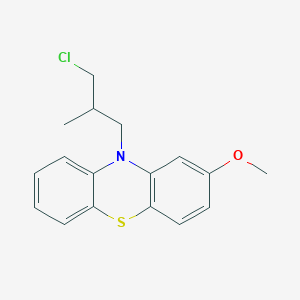
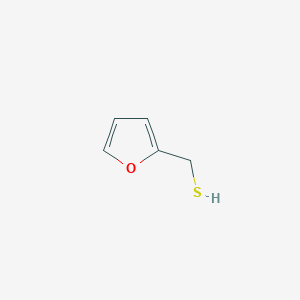
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
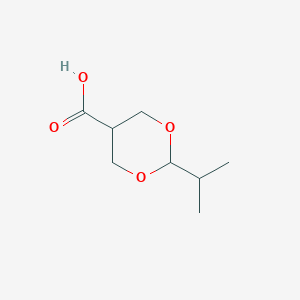
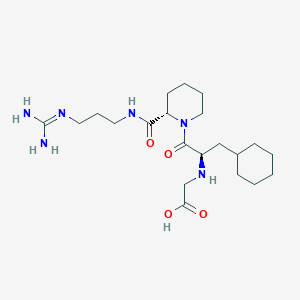
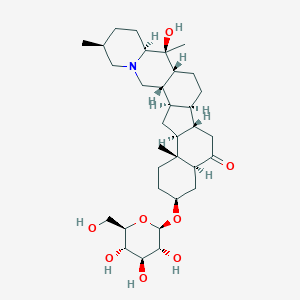
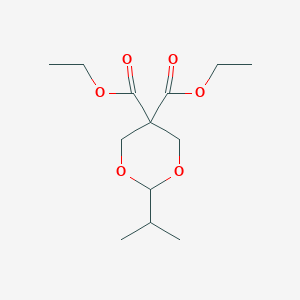
![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)